3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate
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Overview
Description
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with a trifluoroacetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate typically involves the reaction of pyrrolidine derivatives with benzonitrile under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological pathways and targets .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, influencing their biological activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine used in medicinal chemistry.
Uniqueness: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives. This makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C13H13F3N2O2 |
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Molecular Weight |
286.25 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylbenzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H12N2.C2HF3O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;3-2(4,5)1(6)7/h1-3,6,11,13H,4-5,8H2;(H,6,7) |
InChI Key |
CCMNEOUJVAKPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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